molecular formula C13H13N B1676448 N-Methyldiphenylamine CAS No. 552-82-9

N-Methyldiphenylamine

Cat. No. B1676448
CAS RN: 552-82-9
M. Wt: 183.25 g/mol
InChI Key: DYFFAVRFJWYYQO-UHFFFAOYSA-N
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Description

N-Methyldiphenylamine is an aromatic tertiary amine . It has a molecular formula of C13H13N and a molecular weight of 183.25 g/mol . It is also known by other names such as N-Methyl-N-phenylaniline and METHYLDIPHENYLAMINE .


Synthesis Analysis

N-Methyldiphenylamine may be used for the synthesis of phosphonium ion salts . It may also be used as a starting reagent for the preparation of bis (4-carboxyphenyl)- N -methylamine . A recent study has shown that N-methyldiphenylamine can facilitate the FC alkylation reaction that proceeds at the para-position, which is useful for the macrocycle formation .


Molecular Structure Analysis

The InChI string of N-Methyldiphenylamine is InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 . The Canonical SMILES string is CN(C1=CC=CC=C1)C2=CC=CC=C2 .


Chemical Reactions Analysis

N-Methyldiphenylamine undergoes transformation to N-methylcarbazole © via a photochemical reaction . It has been used in the synthesis of a family of macrocyclic diphenylamine [n]arenes (DPA [n]s, n = 3–7) through a facile one-pot synthesis strategy .

Scientific Research Applications

Enhanced Photochemical Reactions

N-Methyldiphenylamine has been utilized in photochemical studies to achieve optimized efficiencies in reactions. A study demonstrated that photocyclization of N-methyldiphenylamine to N-methylcarbazole was enhanced within the microenvironment provided by serum albumins. This research sheds light on how protein encapsulation can subtly control kinetic parameters, leading to more efficient photochemical reactions (Marín, Lhiaubet‐Vallet, & Miranda, 2012).

Disinfection Byproduct Formation

Research on drinking water treatment has identified N-Methyldiphenylamine as a precursor to N-nitrosodiphenylamine (NDPhA), a disinfection byproduct (DBP) of health concern. Studies have explored the conditions leading to NDPhA formation from chloramination of water containing diphenylamine, providing critical insights into managing DBPs in water treatment processes (Zhou, Boyd, Qin, Hrudey, & Li, 2009).

Neurological Research

Compounds structurally related to N-Methyldiphenylamine, such as methylphenidate, have been extensively studied for their effects on brain function, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Methylphenidate is known to enhance cognitive performance by modulating brain activity in discrete frontal and parietal lobe regions, illuminating the drug's mechanism of action and its potential therapeutic applications (Mehta, Owen, Sahakian, Mavaddat, Pickard, & Robbins, 2000).

Synthesis and Characterization of Research Chemicals

Synthetic and analytical characterizations of N-alkyl-arylcyclohexylamines, including N-Methyldiphenylamine derivatives, have been performed to aid in the identification of new psychoactive substances (NPS). This research is crucial for forensic and legislative efforts to manage the availability and regulatory status of NPS (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, Brandt, 2016).

Safety And Hazards

N-Methyldiphenylamine is combustible and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Future Directions

N-Methyldiphenylamine has been used in the synthesis of macrocyclic diphenylamine [n]arenes, which have shown intriguing self-assembling behaviors and ethene/ethyne capture properties . This suggests potential future directions in the areas of supramolecular chemistry and materials science.

Relevant Papers The relevant papers retrieved discuss the use of N-Methyldiphenylamine in the synthesis of macrocyclic diphenylamine [n]arenes and its photochemistry in solution .

properties

IUPAC Name

N-methyl-N-phenylaniline
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InChI

InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFAVRFJWYYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID4060284
Record name Benzenamine, N-methyl-N-phenyl-
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Molecular Weight

183.25 g/mol
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Physical Description

Liquid; [Merck Index] Yellow liquid; [Acros Organics MSDS]
Record name N-Methyldiphenylamine
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Product Name

N-Methyldiphenylamine

CAS RN

552-82-9
Record name N-Methyl-N-phenylbenzenamine
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Record name Methyldiphenylamine
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Record name N-Methyldiphenylamine
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Record name Benzenamine, N-methyl-N-phenyl-
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Record name Benzenamine, N-methyl-N-phenyl-
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Record name Methyldiphenylamine
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Record name METHYLDIPHENYLAMINE
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Synthesis routes and methods

Procedure details

The reaction apparatus was filled with 2 kg (11.8 mol) of diphenylamine and 200 g (1.74 mol) of phosphoric acid. Methanol was introduced at a rate of 50 ml/h for 40 hours at a reaction temperature of 200°C. The reaction mixture was then cooled to 140°C and the upper phase run-off. 1.822 kg of N-methyldiphenylamine (99.2 %) were obtained.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
517
Citations
MF Budyka - Journal of Molecular Structure: THEOCHEM, 2003 - Elsevier
… The structures, properties, and reactions of photodissociation and photocyclization of N-methyldiphenylamine and its derivatives were studied by means of semi-empirical quantum-…
Number of citations: 4 www.sciencedirect.com
EW Förster, KH Grellmann… - Journal of the American …, 1973 - ACS Publications
… In earlier publications on the photoconversion of Nmethyldiphenylamine (MeDPA) and … Absorption spectra in methylcyclohexane (A, B, and D) and EPA(C); (A) N-methyldiphenylamine …
Number of citations: 93 pubs.acs.org
H Miyasaka, T Nagata, M Kiri… - The Journal of Physical …, 1992 - ACS Publications
Photoreduction processes of benzophenone (BP)-TV-methyldiphenylamine (MDPA) system in acetonitrile solution were studied by means of femtosecond-picosecond laser photolysis …
Number of citations: 55 pubs.acs.org
JC Crano - The Journal of Organic Chemistry, 1966 - ACS Publications
… The initial studies have been carried out with DMA and N-methyldiphenylamine. The reaction ofIPP with DMA in benzene at 8 was much too rapid at reasonable concentrations for an ac…
Number of citations: 10 pubs.acs.org
J Forrest, DA Liddell, SH Tucker - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… Similarly, oxidation of N-methyldiphenylamine in acid solution gives rise to NN’… Since, however, oxidation of N-methyldiphenylamine by potassium permanganate in acetone had given …
Number of citations: 14 pubs.rsc.org
MF Budyka, OD Laukhina, TN Gavrishova - Journal of Photochemistry and …, 2000 - Elsevier
Silver(I) ions have been found to quench the fluorescence of N-methyldiphenylamine (1) and reduce the quantum yield of cyclization reaction of 1 to N-methylcarbazole (3). Comparison …
Number of citations: 3 www.sciencedirect.com
S Kothainayaki, V Arumugam, M Swaminathan - 1991 - nopr.niscpr.res.in
… quenching isdue to the formation of monoanion and to identify the species which gives the new fluorescence band, we analysed the fluorescence spectrum of N-methyldiphenylamine in …
Number of citations: 12 nopr.niscpr.res.in
T Aksungur, F Erol, N Seferoğlu, Z Seferoğlu - Journal of Molecular …, 2020 - Elsevier
… In this study, the dyes synthesized from N-methyldiphenylamine (I′-VI′) were used as model dyes for determination of stable tautomer of dyes I-VI. The photophysical results of dyes in …
Number of citations: 3 www.sciencedirect.com
T Momose, M Nakamura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… N-Methyldiphenylamine gives a sensitive color reaction with … with varied amounts of N-methyldiphenylamine in a mixture of … needed two moles of N-methyldiphenylamine to give the …
Number of citations: 1 www.jstage.jst.go.jp
G Fischer, E Fischer, KH Grellmann… - Journal of the …, 1974 - ACS Publications
… Extended studies of the photoconversion of Nmethyldiphenylamine (A) to A'-methylcarbazole (C) have led to the following conclusions.2·3 The reaction proceeds exclusively via the …
Number of citations: 43 pubs.acs.org

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